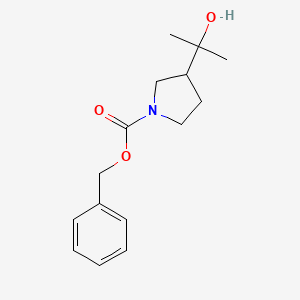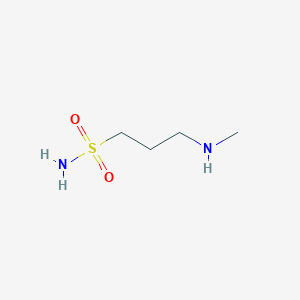
3-(Methylamino)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. The compound consists of a propane chain with a methylamino group attached to the third carbon and a sulfonamide group attached to the first carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Methylamino)propane-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 3-chloropropane-1-sulfonamide with methylamine. This reaction typically occurs under mild conditions and yields the desired product in good quantities .
Another method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride. The resulting sulfonyl chlorides can then react with methylamine to form this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylamino)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Wirkmechanismus
The mechanism of action of 3-(Methylamino)propane-1-sulfonamide involves its interaction with bacterial enzymes. The compound acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibacterial agent.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Uniqueness
3-(Methylamino)propane-1-sulfonamide is unique due to its specific structure, which includes a methylamino group and a sulfonamide group attached to a propane chain. This structure imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C4H12N2O2S |
|---|---|
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
3-(methylamino)propane-1-sulfonamide |
InChI |
InChI=1S/C4H12N2O2S/c1-6-3-2-4-9(5,7)8/h6H,2-4H2,1H3,(H2,5,7,8) |
InChI-Schlüssel |
KMNZMWQLPPRBQH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
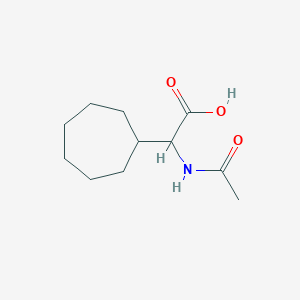
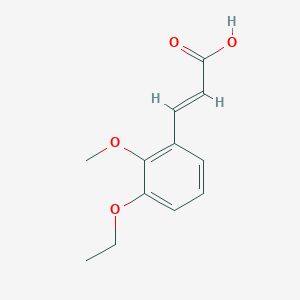
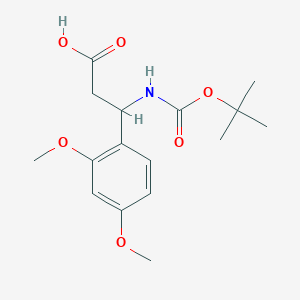
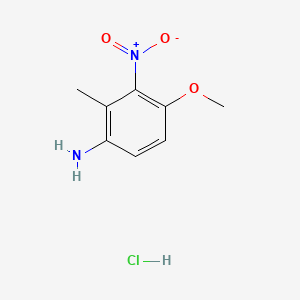
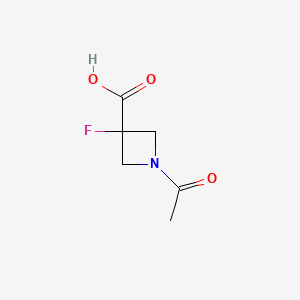

![3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B13508201.png)
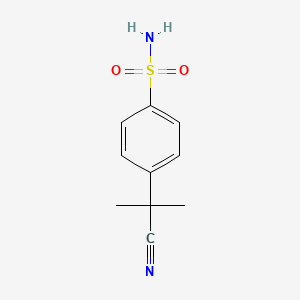
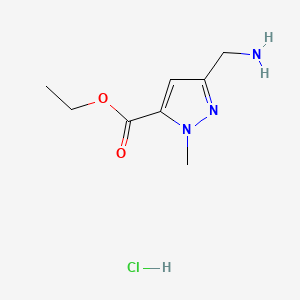
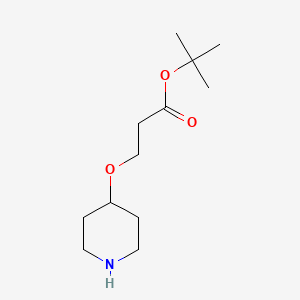
![7,7-Difluorospiro[3.5]nonane-2-thiol](/img/structure/B13508243.png)
![6-Aminospiro[3.3]heptan-2-one](/img/structure/B13508244.png)
